molecular formula C13H22N2O2 B14620484 N-Butyl-N-(5-ethyl-1,3-oxazol-2-YL)-2-methylpropanamide CAS No. 57068-95-8

N-Butyl-N-(5-ethyl-1,3-oxazol-2-YL)-2-methylpropanamide

Cat. No.: B14620484
CAS No.: 57068-95-8
M. Wt: 238.33 g/mol
InChI Key: LYZQNEJEVBPKLU-UHFFFAOYSA-N
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Description

N-Butyl-N-(5-ethyl-1,3-oxazol-2-YL)-2-methylpropanamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N-(5-ethyl-1,3-oxazol-2-YL)-2-methylpropanamide typically involves the reaction of 5-ethyl-2-oxazoline with N-butyl-2-methylpropanamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as a Lewis acid, and under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as automated reaction monitoring and control systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N-(5-ethyl-1,3-oxazol-2-YL)-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The oxazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted oxazole compounds.

Scientific Research Applications

N-Butyl-N-(5-ethyl-1,3-oxazol-2-YL)-2-methylpropanamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Butyl-N-(5-ethyl-1,3-oxazol-2-YL)-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The oxazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • N-Butyl-N-(5-methyl-1,3-oxazol-2-YL)-2-methylpropanamide
  • N-Butyl-N-(5-ethyl-1,3-thiazol-2-YL)-2-methylpropanamide
  • N-Butyl-N-(5-ethyl-1,3-oxazol-2-YL)-2-ethylpropanamide

Uniqueness

N-Butyl-N-(5-ethyl-1,3-oxazol-2-YL)-2-methylpropanamide is unique due to the specific substitution pattern on the oxazole ring and the presence of the butyl and methylpropanamide groups. These structural features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

CAS No.

57068-95-8

Molecular Formula

C13H22N2O2

Molecular Weight

238.33 g/mol

IUPAC Name

N-butyl-N-(5-ethyl-1,3-oxazol-2-yl)-2-methylpropanamide

InChI

InChI=1S/C13H22N2O2/c1-5-7-8-15(12(16)10(3)4)13-14-9-11(6-2)17-13/h9-10H,5-8H2,1-4H3

InChI Key

LYZQNEJEVBPKLU-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C1=NC=C(O1)CC)C(=O)C(C)C

Origin of Product

United States

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